molecular formula C14H26N2O3 B2917926 N1-cyclohexyl-N2-(3-isopropoxypropyl)oxalamide CAS No. 364742-94-9

N1-cyclohexyl-N2-(3-isopropoxypropyl)oxalamide

Cat. No.: B2917926
CAS No.: 364742-94-9
M. Wt: 270.373
InChI Key: SDRRVMRQNJUVMZ-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(3-isopropoxypropyl)oxalamide is a chemical compound belonging to the oxalamide family Oxalamides are known for their diverse applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(3-isopropoxypropyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine in the presence of a base. A general procedure involves adding oxalyl chloride dropwise to a cold solution of the amine in tetrahydrofuran (THF) containing triethylamine. The reaction mixture is stirred at room temperature for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(3-isopropoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with different functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-cyclohexyl-N2-(3-isopropoxypropyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(3,4-dichlorophenyl)oxalamide
  • N1-cyclohexyl-N2-(isoxazol-3-yl)oxalamide
  • N1-(4-fluorobenzyl)-N2-(3-isopropoxypropyl)oxalamide

Uniqueness

Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research .

Properties

IUPAC Name

N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-11(2)19-10-6-9-15-13(17)14(18)16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRVMRQNJUVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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